1-(4-Bromobutyl)-2-methoxybenzene
Description
1-(4-Bromobutyl)-2-methoxybenzene is an aromatic compound featuring a methoxy group (-OCH₃) at the ortho position and a 4-bromobutyl chain (-CH₂CH₂CH₂CH₂Br) attached to the benzene ring. Its molecular formula is C₁₁H₁₅BrO, with a molecular weight of 243.14 g/mol (calculated from its structure) . The bromobutyl substituent provides a reactive site for nucleophilic substitution (e.g., SN2 reactions), while the methoxy group contributes to electron-donating effects, influencing the compound’s reactivity and solubility.
This compound is typically synthesized via alkylation of 2-methoxybenzene (guaiacol) with 1,4-dibromobutane under basic conditions. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(4-bromobutyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI Key |
BYBUBDMCLQWHQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCCCBr |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Organic Synthesis
1-(4-Bromobutyl)-2-methoxybenzene serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with potential applications in different industries.
Pharmaceutical Development
This compound is instrumental in the pharmaceutical sector, particularly in developing drug candidates and active pharmaceutical ingredients (APIs). Its structural characteristics allow it to interact with biological targets effectively, which is essential for drug design.
Materials Science
In materials science, this compound is utilized to create polymers and advanced materials with tailored properties. The unique combination of the bromobutyl and methoxy groups enhances its applicability in producing functional materials.
Research has indicated that this compound exhibits notable biological activity, particularly antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown that compounds similar to this compound can significantly inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential use as an antimicrobial agent.
- Anticancer Effects : In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve inducing apoptosis, indicating its potential as an anticancer therapeutic.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Antimicrobial | Significant inhibition of bacterial growth against Staphylococcus aureus and E. coli |
| Case Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with dose-dependent effects |
| Case Study 3 | Mechanism | Interaction with specific enzymes leading to modulation of biological pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
1-(4-Bromobutyl)-4-Methoxybenzene
- Molecular Formula : C₁₁H₁₅BrO (same as the target compound).
- Structure : The methoxy group is at the para position instead of ortho.
- The bromobutyl chain retains similar lipophilicity .
1-(4-Bromobutoxy)-4-Methoxybenzene
- Molecular Formula : C₁₁H₁₅BrO₂.
- Structure : Contains a bromobutoxy (-OCH₂CH₂CH₂CH₂Br) substituent instead of bromobutyl.
- Synthesis: Produced via protection/deprotection steps starting from 4-methoxyphenol, involving acetylation, bromination, and benzyl group introduction .
- Key Differences : The ether linkage increases polarity compared to the alkyl chain, reducing lipophilicity. This impacts solubility in organic solvents and reactivity in SN2 reactions .
Compounds with Alternative Functional Groups
1-(Azidomethyl)-2-Methoxybenzene
- Molecular Formula : C₈H₉N₃O.
- Structure : Replaces the bromobutyl group with an azidomethyl (-CH₂N₃) substituent.
- Synthesis : Synthesized via SN2 substitution of 1-(chloromethyl)-2-methoxybenzene with sodium azide (NaN₃) in 86% yield .
- Applications : The azide group enables participation in click chemistry (e.g., CuAAC reactions), making it valuable for bioconjugation and polymer synthesis .
1-Bromo-4-(1,1-Dimethylheptyl)-2-Methoxybenzene
- Molecular Formula : C₁₆H₂₅BrO (estimated).
- Structure : Features a bulky 1,1-dimethylheptyl group at the para position.
- Properties : The steric bulk of the substituent may hinder electrophilic substitution reactions but enhance stability in hydrophobic environments. Used in studies requiring sterically demanding aromatic systems .
Ether vs. Alkyl Chain Derivatives
1-(2-(2-Chloroethoxy)ethoxy)-2-Methoxybenzene
Comparative Data Table
Preparation Methods
Reaction Mechanism and Conditions
In a protocol analogous to the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, aluminum chloride (AlCl₃) catalyzes the formation of a carbocation from 1-bromo-4-chlorobutane. The electrophilic carbocation attacks the ortho or para position of anisole, dictated by the methoxy group’s directing effects. The para position is typically favored, but steric and electronic modifications can enhance ortho selectivity.
Example Protocol
Challenges and Optimization
-
Regioselectivity : Competitive para-alkylation can occur, necessitating kinetic control via low temperatures.
-
Carbocation Stability : Longer alkyl chains (e.g., butyl) may undergo rearrangements, leading to branched byproducts. Using bulky solvents or additives (e.g., nitrobenzene) suppresses isomerization.
Nucleophilic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly for electron-deficient arenes. However, anisole’s electron-rich nature typically disfavors SNAr unless activated by meta-directing groups.
Directed Ortho-Metalation
A two-step strategy involves:
-
Directed metalation : Treating anisole with a strong base (e.g., LDA) and a directing group (e.g., trimethylsilyl) to deprotonate the ortho position.
-
Alkylation : Reacting the aryl lithium intermediate with 1,4-dibromobutane.
Example Protocol
Limitations
-
Functional Group Tolerance : Sensitive to protic solvents and electrophilic contaminants.
-
Byproducts : Competing side reactions at the para position necessitate careful stoichiometric control.
Bromodecarboxylation of Carboxylic Acid Precursors
Bromodecarboxylation, leveraging tetrabutylammonium tribromide (Bu₄NBr₃), converts carboxylic acids to aryl bromides. Applied to 4-(4-carboxybutyl)-2-methoxybenzoic acid, this method installs the bromobutyl chain via radical intermediates.
Reaction Setup
Mechanistic Insights
The reaction proceeds via a radical chain mechanism, where Br· abstracts a hydrogen from the carboxylic acid, leading to decarboxylation and bromide installation.
Reduction and Bromination of Ketone Intermediates
A multi-step approach involves:
-
Friedel-Crafts Acylation : Attaching a butyryl group to anisole.
-
Reduction : Converting the ketone to a secondary alcohol.
-
Bromination : Replacing the hydroxyl group with bromide.
Detailed Protocol
-
Acylation : Anisole + butyryl chloride/AlCl₃ → 4-butyryl-2-methoxybenzene.
-
Reduction : Ketone + NaBH₄/EtOH → 4-(4-hydroxybutyl)-2-methoxybenzene.
-
Overall Yield : ~55% (stepwise yields: 80% acylation, 85% reduction, 80% bromination).
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 65% | Moderate | Moderate | High |
| Nucleophilic Substitution | 50% | High | Low | Low |
| Bromodecarboxylation | 72% | Low | High | Moderate |
| Reduction-Bromination | 55% | High | High | Moderate |
Key Findings :
-
Friedel-Crafts offers the best balance of yield and scalability but requires precise control over carbocation stability.
-
Bromodecarboxylation provides high regioselectivity but depends on precursor availability.
-
Multi-step approaches (e.g., reduction-bromination) are versatile but accumulate yield losses.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
